Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester
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Overview
Description
Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester is an organic compound with the molecular formula C11H14O4S and a molecular weight of 242.29 g/mol . This compound is characterized by the presence of a propanoic acid ester group and a 4-methylphenylsulfonyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester typically involves the esterification of propanoic acid derivatives with 4-methylphenylsulfonyl chloride under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various ester or amide derivatives depending on the nucleophile used.
Scientific Research Applications
Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways involving sulfonyl compounds.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The sulfonyl group can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. The ester group allows for easy incorporation into larger molecular frameworks, facilitating its use in drug design and development .
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-methyl-3-[(4-methylphenyl)sulfonyl]oxy-, methyl ester: Similar in structure but with a different substitution pattern on the propanoic acid moiety.
3-[(4-methylphenyl)sulfonyl]propanoic acid: Lacks the ester group, making it less versatile in certain chemical reactions.
Uniqueness
Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester is unique due to its combination of a sulfonyl group and an ester group, which provides a balance of reactivity and stability. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
IUPAC Name |
methyl 3-(4-methylphenyl)sulfonylpropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-9-3-5-10(6-4-9)16(13,14)8-7-11(12)15-2/h3-6H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXFORVRFXINBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10353938 |
Source
|
Record name | Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10154-77-5 |
Source
|
Record name | Propanoic acid, 3-[(4-methylphenyl)sulfonyl]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10353938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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